molecular formula C15H21N3O3 B2441230 Methyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]methyl]pyridine-3-carboxylate CAS No. 2411327-24-5

Methyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]methyl]pyridine-3-carboxylate

Cat. No. B2441230
CAS RN: 2411327-24-5
M. Wt: 291.351
InChI Key: QMCRRUYDOQYJGB-AATRIKPKSA-N
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Description

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilisation from the NMe2 substituent .


Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .


Physical And Chemical Properties Analysis

DMAP is a white solid with a molar mass of 122.17 g/mol. It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .

Mechanism of Action

In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Safety and Hazards

DMAP is labeled as a danger according to GHS labelling. Hazard statements include H301, H310, H315, H319, H335 .

properties

IUPAC Name

methyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]methyl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-17(2)9-5-6-14(19)18(3)11-13-8-7-12(10-16-13)15(20)21-4/h5-8,10H,9,11H2,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCRRUYDOQYJGB-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N(C)CC1=NC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N(C)CC1=NC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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